Bienvenue dans la boutique en ligne BenchChem!

Carisoprodol-d3

Forensic Toxicology Bioanalytical Method Validation Internal Standard Selection

Carisoprodol-d3 is a stable isotopically labeled analog of the centrally acting skeletal muscle relaxant carisoprodol, in which three hydrogen atoms of a methyl group are replaced by deuterium. This modification shifts its molecular mass to 263.35 Da (C₁₂H₂₁D₃N₂O₄), creating a +3 Da mass difference from the unlabeled parent compound (260.34 Da).

Molecular Formula C12H24N2O4
Molecular Weight 263.352
CAS No. 1215602-82-6
Cat. No. B562234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarisoprodol-d3
CAS1215602-82-6
SynonymsN-(1-Methylethyl)carbamic Acid 2-[[(Aminocarbonyl)oxy]methyl]-2-(methyl-d3)pentyl Ester;  Domarax-d3;  N-Isopropyl-2-(methyl-d3)-2-propyl-1,3-propanediol Dicarbamate;  Flexal-d3;  Isomeprobamate-d3;  NIH 10966-d3;  NSC 172124-d3;  Somalgit-d3;  Stialgin-d3; 
Molecular FormulaC12H24N2O4
Molecular Weight263.352
Structural Identifiers
SMILESCCCC(C)(COC(=O)N)COC(=O)NC(C)C
InChIInChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3
InChIKeyOFZCIYFFPZCNJE-GKOSEXJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carisoprodol-d3 (CAS 1215602-82-6): A Deuterated Internal Standard for the Precise Quantification of the Skeletal Muscle Relaxant Carisoprodol in Biological Matrices


Carisoprodol-d3 is a stable isotopically labeled analog of the centrally acting skeletal muscle relaxant carisoprodol, in which three hydrogen atoms of a methyl group are replaced by deuterium . This modification shifts its molecular mass to 263.35 Da (C₁₂H₂₁D₃N₂O₄), creating a +3 Da mass difference from the unlabeled parent compound (260.34 Da) . Carisoprodol-d3 is specifically designed and supplied as a fully characterized reference standard for use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . Its primary application is the accurate quantification of carisoprodol and its active metabolite, meprobamate, in complex biological matrices such as human plasma, urine, and whole blood, supporting pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology [1].

Why a Non-Deuterated or Non-Analogous Internal Standard Cannot Substitute for Carisoprodol-d3 in Validated Quantitative MS Assays


Substituting Carisoprodol-d3 with a non-deuterated internal standard (e.g., benzylcarbamate) or a structurally dissimilar analog introduces quantifiable sources of analytical error. Deuterated internal standards are preferred because they exhibit virtually identical chemical and physical properties to the target analyte during sample preparation, extraction, chromatography, and ionization, thereby compensating for matrix effects and recovery variability that non-analogous standards cannot [1]. A direct comparative study demonstrated that using the non-deuterated internal standard benzylcarbamate for carisoprodol quantitation in whole blood resulted in higher intra-assay coefficients of variation (CV) of 2.6–4.3% compared to 1.0–2.3% achieved with a deuterated analog (meprobamate-d7) [2]. Conversely, Carisoprodol-d7, a fully deuterated analog with seven deuterium atoms (MW 267.38), may be required for applications requiring a greater mass shift to avoid isotopic cross-talk, but Carisoprodol-d3 provides the optimal balance of sufficient mass separation (+3 Da) and synthetic accessibility for routine LC-MS/MS methods . The following quantitative evidence details the specific performance characteristics that define Carisoprodol-d3's differentiated value.

Quantitative Differential Evidence for Carisoprodol-d3: Validated Performance Metrics and Comparator-Based Differentiation


Superior Precision of Deuterated Internal Standards Over Non-Deuterated Alternatives in Whole Blood Analysis

In a direct head-to-head comparison within a single GC-MS method, the use of a deuterated internal standard (meprobamate-d7) provided significantly better intra-assay precision for carisoprodol quantitation in whole blood than the non-deuterated alternative benzylcarbamate [1]. This class-level evidence demonstrates the inherent analytical advantage that Carisoprodol-d3, as a deuterated analog, provides for carisoprodol-specific analysis.

Forensic Toxicology Bioanalytical Method Validation Internal Standard Selection

Enhanced Accuracy and Wider Linear Range with Deuterated Internal Standards in Whole Blood GC-MS

The comparative study by Downey et al. also revealed that the accuracy of the assay was substantially improved and the linear range was extended 5-fold when a deuterated internal standard was used instead of a non-deuterated alternative [1]. This class-level evidence directly supports the use of Carisoprodol-d3 for achieving robust and wide-range quantification.

Method Validation Accuracy Linear Dynamic Range

Validated LC-MS/MS Method for Carisoprodol in Human Plasma Using Carisoprodol-d3 as Internal Standard

A fully validated LC-MS/MS method was developed specifically for the estimation of carisoprodol in human plasma using Carisoprodol-d3 (Carisoprodol methyl D3) as the internal standard, demonstrating the compound's suitability for regulated bioanalysis [1]. This represents a direct application of the compound.

Bioequivalence Studies Pharmacokinetics Regulatory Bioanalysis

Specific Ion Transition Monitoring for Carisoprodol-d3 Enables High-Selectivity LC-MS/MS Detection

The validated LC-MS/MS method employed selected ion monitoring (SIM) with distinct precursor-to-product ion transitions for the analyte (carisoprodol: m/z 261.3→176.1) and the internal standard (Carisoprodol-d3: m/z 264.4→179.2) [1]. The +3 Da mass shift of Carisoprodol-d3 ensures no isotopic interference from the analyte, providing unambiguous quantification.

Mass Spectrometry Selectivity Selected Ion Monitoring

Differentiation of Carisoprodol-d3 from Carisoprodol-d7 Based on Deuteration Degree and Application Suitability

Carisoprodol-d3 (3 deuterium atoms, MW 263.35) and Carisoprodol-d7 (7 deuterium atoms, MW 267.38) represent two commercially available deuterated analogs for different analytical needs . The choice between them involves a trade-off between mass separation and potential for differential physicochemical behavior.

Stable Isotope Labeling Isotopic Purity Internal Standard Selection

High-Value Application Scenarios for Carisoprodol-d3 Where Analytical Differentiation Directly Impacts Research and Procurement Outcomes


Regulatory-Compliant Bioequivalence Studies for Generic Carisoprodol Formulations

When developing a generic carisoprodol product for FDA or EMA submission, a validated bioanalytical method using a deuterated internal standard is a regulatory requirement. The validated LC-MS/MS method employing Carisoprodol-d3 as the IS, with a proven linear range of 25–3000 ng/mL and high throughput (>400 samples/day), provides a ready-to-implement platform for measuring carisoprodol in human plasma from bioequivalence trials [1]. Using a non-deuterated IS risks regulatory rejection due to inadequate matrix effect compensation [2].

Forensic Toxicology Confirmation of Carisoprodol in Impaired Driving Cases

In forensic casework, the legal defensibility of quantitative results depends on method precision and accuracy. The class-level evidence demonstrates that deuterated internal standards provide intra-assay CVs of 1.0–2.3% versus 2.6–4.3% for non-deuterated alternatives, and extend the linear range from 20 mg/L to 100 mg/L, covering the full range of therapeutic to fatal concentrations [2]. Carisoprodol-d3 enables forensic laboratories to meet accreditation standards (e.g., ISO/IEC 17025) for carisoprodol confirmation.

Pharmacokinetic Profiling of Carisoprodol Metabolism and CYP2C19 Phenotype Interaction

Carisoprodol is metabolized primarily by CYP2C19 to meprobamate, with significant inter-individual variability [3]. Pharmacokinetic studies characterizing the parent-to-metabolite ratio require accurate simultaneous quantitation of carisoprodol and meprobamate. Carisoprodol-d3 serves as the ideal internal standard for carisoprodol, while a separate deuterated analog (e.g., meprobamate-d7) can be used for meprobamate, enabling a dual-IS approach that corrects for differential matrix effects and extraction recoveries of both analytes [4].

Quality Control Release Testing of Carisoprodol API and Finished Dosage Forms

Pharmaceutical manufacturers require deuterated reference standards to establish traceability against compendial standards (USP or EP). Carisoprodol-d3 is supplied as a fully characterized compound with comprehensive Certificates of Analysis, making it suitable for use as a working standard in quality control (QC) applications during commercial production of carisoprodol drug substance . Its +3 Da mass shift and distinct ion transitions (m/z 264.4→179.2) enable specific detection even in the presence of structurally related impurities [1].

Quote Request

Request a Quote for Carisoprodol-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.